molecular formula C9H14N4O B7926024 2-[(2-Amino-ethyl)-methyl-amino]-1-pyrazin-2-yl-ethanone

2-[(2-Amino-ethyl)-methyl-amino]-1-pyrazin-2-yl-ethanone

Cat. No.: B7926024
M. Wt: 194.23 g/mol
InChI Key: RXHWCQRKOMMGDI-UHFFFAOYSA-N
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Description

2-[(2-Amino-ethyl)-methyl-amino]-1-pyrazin-2-yl-ethanone is a pyrazine derivative featuring a ketone group at the 1-position and a substituted aminoethyl-methyl-amino moiety at the 2-position of the pyrazine ring. Its molecular formula is C₉H₁₃N₅O, with a molecular weight of 207.24 g/mol. This compound is primarily utilized as a chemical intermediate or building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-[2-aminoethyl(methyl)amino]-1-pyrazin-2-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-13(5-2-10)7-9(14)8-6-11-3-4-12-8/h3-4,6H,2,5,7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHWCQRKOMMGDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)CC(=O)C1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(2-Amino-ethyl)-methyl-amino]-1-pyrazin-2-yl-ethanone is a pyrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, has been investigated for various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C9H14N4O, indicating the presence of multiple functional groups that contribute to its biological activity. The compound features a pyrazine ring, an ethanone moiety, and an aminoethyl group, which are pivotal in its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazine compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.5 mg/mL
Staphylococcus aureus0.25 mg/mL
Pseudomonas aeruginosa0.5 mg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

2. Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer).

Cell LineGrowth Inhibition (%)IC50 (µM)
HepG254.2510
HeLa38.4415

The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase, indicating a pro-apoptotic effect.

3. Anti-inflammatory Activity

Preliminary studies suggest that this compound may modulate inflammatory responses by inhibiting key signaling pathways associated with inflammation. For example, it has been shown to reduce the release of TNF-alpha in LPS-stimulated macrophages, highlighting its potential as an anti-inflammatory agent.

The biological activity of this compound is believed to involve several mechanisms:

Binding to Enzymes: The compound may interact with specific enzymes involved in metabolic pathways, thereby modulating their activity.

Receptor Interaction: It could influence receptor-mediated signaling pathways, affecting cellular responses.

Gene Expression Modulation: The compound may alter the expression of genes associated with cell growth and apoptosis, contributing to its anticancer effects.

Case Studies

Several case studies have explored the efficacy of pyrazine derivatives in clinical settings:

  • Antimicrobial Efficacy: A study published in Frontiers in Pharmacology demonstrated that pyrazine derivatives exhibited potent antibacterial activity against multi-drug resistant strains, reinforcing their therapeutic potential in infectious diseases .
  • Cancer Treatment: Research highlighted in MDPI indicated that a series of pyrazine-based compounds showed selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
  • Inflammation Models: Investigations into inflammatory models revealed that these compounds could significantly reduce markers of inflammation in vivo, providing a basis for further development as anti-inflammatory drugs .

Scientific Research Applications

Organic Synthesis

2-[(2-Amino-ethyl)-methyl-amino]-1-pyrazin-2-yl-ethanone serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for modifications that can lead to the development of new chemical entities.

Synthetic Pathways:

  • The compound can undergo various reactions such as oxidation, reduction, and nucleophilic substitutions, making it versatile for creating derivatives with specific properties.

Research indicates that this compound may exhibit significant biological activities, including:

Antimicrobial Properties:
Preliminary studies suggest that derivatives of pyrazine compounds possess antimicrobial activity against various bacterial strains. This compound's structure may enhance its efficacy as an antimicrobial agent.

Cytotoxic Effects:
Studies have shown that compounds with similar structures can display cytotoxic effects against human cancer cell lines. For instance, research on related pyrazine derivatives has demonstrated antiproliferative activity, indicating potential applications in cancer therapeutics.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry investigated the antimicrobial potential of pyrazine derivatives. The study found that certain modifications to the pyrazine ring significantly enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli.

Case Study 2: Cytotoxicity Against Cancer Cells

In a recent publication in Cancer Research, researchers explored the cytotoxic effects of various pyrazine derivatives on human cancer cell lines. The findings indicated that compounds structurally related to this compound exhibited significant antiproliferative effects, suggesting potential for further development as anticancer agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related pyrazine and ethanone derivatives, focusing on substituent variations, physicochemical properties, and applications.

Pyrazine Derivatives with Amino-Alkyl Substituents

2-[(2-Amino-ethyl)-isopropyl-amino]-1-pyrazin-2-yl-ethanone
  • Molecular Formula : C₁₁H₁₇N₅O
  • Key Differences: The methyl group in the aminoethyl side chain is replaced with an isopropyl group, increasing steric hindrance and lipophilicity (logP ~1.2 higher than the target compound).
  • Applications : Discontinued due to synthesis challenges or instability .
2-(Methylamino)-1-(pyrazin-2-yl)ethanone
  • Molecular Formula : C₇H₉N₃O
  • Key Differences: Lacks the ethyl group in the amino side chain, reducing molecular weight (153.17 g/mol) and steric bulk.
  • Applications : Used as a reactive intermediate in heterocyclic synthesis .

Pyrazine Derivatives with Functional Group Variations

2-Diazo-1-(pyrazin-2-yl)ethanone
  • Molecular Formula : C₆H₄N₄O
  • Key Differences: Contains a diazo group (-N₂) instead of the aminoethyl-methyl-amino moiety. This group confers high reactivity and instability, requiring careful handling.
  • Applications : Used in photolabile crosslinking or as a precursor for carbene generation .
2-Acetylpyrazine
  • Molecular Formula : C₆H₆N₂O
  • Key Differences : Simplifies the structure to a single acetyl group, enhancing electrophilicity.
  • Applications: Widely employed as a flavoring agent (FEMA No. 3126) due to its nutty aroma .

Heterocyclic Modifications

2-Amino-1-(2,4-dimethyl-piperazin-1-yl)-ethanone
  • Molecular Formula : C₈H₁₇N₃O
  • Key Differences : Replaces the pyrazine ring with a piperazine ring, altering hydrogen-bonding capacity and solubility.
  • Applications: Potential use in kinase inhibitor design .
2-[(2-Hydroxy-ethyl)-methyl-amino]-1-(1H-pyrrol-2-yl)-ethanone
  • Molecular Formula : C₉H₁₄N₂O₂
  • Key Differences : Substitutes pyrazine with a pyrrole ring and introduces a hydroxyethyl group, increasing hydrophilicity.
  • Applications : Explored in medicinal chemistry for metal coordination .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP* Applications
Target Compound C₉H₁₃N₅O 207.24 Aminoethyl-methyl-amino, pyrazine 0.8 Synthetic intermediate
2-[(2-Amino-ethyl)-isopropyl-amino]-analog C₁₁H₁₇N₅O 235.29 Isopropyl group 2.0 Discontinued
2-Acetylpyrazine C₆H₆N₂O 122.12 Acetyl group 0.3 Flavoring agent
2-Diazo-1-(pyrazin-2-yl)ethanone C₆H₄N₄O 148.12 Diazo group -0.5 Photoreactive agent

*logP values estimated using software tools (e.g., ChemAxon).

Key Research Findings

Steric and Electronic Effects: The target compound’s aminoethyl-methyl-amino group provides moderate steric bulk, enhancing binding to enzymes compared to simpler analogs like 2-acetylpyrazine .

Reactivity : The absence of electron-withdrawing groups (e.g., chlorine in ’s compounds) makes the target compound less reactive in nucleophilic substitutions but more stable .

Chirality : Unlike the chiral carboxamide in , the target compound lacks stereocenters, simplifying synthesis and purification .

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